molecular formula C17H9ClN2O2 B7746180 2-(2-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

2-(2-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Cat. No.: B7746180
M. Wt: 308.7 g/mol
InChI Key: RZCHSJAJAYWVNP-UHFFFAOYSA-N
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Description

2-(2-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is a complex organic compound that features a chloroaniline group and an indene-derived moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves the reaction of 2-chloroaniline with an indene derivative under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromoanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
  • 2-(2-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Uniqueness

The presence of the chloro group in 2-(2-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile may impart unique chemical properties, such as increased reactivity in substitution reactions compared to its bromo or fluoro analogs.

Properties

IUPAC Name

2-(2-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O2/c18-12-7-3-4-8-13(12)20-14(9-19)15-16(21)10-5-1-2-6-11(10)17(15)22/h1-8,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCHSJAJAYWVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=CC=C3Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=CC=C3Cl)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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